4-Bromo-2,6-dimethoxybenzaldehyde

Catalog No.
S813657
CAS No.
1354050-38-6
M.F
C9H9BrO3
M. Wt
245.072
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-dimethoxybenzaldehyde

CAS Number

1354050-38-6

Product Name

4-Bromo-2,6-dimethoxybenzaldehyde

IUPAC Name

4-bromo-2,6-dimethoxybenzaldehyde

Molecular Formula

C9H9BrO3

Molecular Weight

245.072

InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3

InChI Key

HNUALSDMDHKUEH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1C=O)OC)Br

Synonyms

4-BroMo-2,6-diMethoxybenzaldehyde

4-Bromo-2,6-dimethoxybenzaldehyde is a specialized aromatic aldehyde featuring a bromine atom for cross-coupling reactions and two ortho-methoxy groups that electronically activate the aryl system. This substitution pattern makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of biaryl scaffolds and pharmacologically active compounds where the 2,6-dimethoxy motif is a critical structural element. [1] Its primary utility lies in providing a reactive handle (bromine) on an electron-rich, sterically-influenced phenyl ring that also carries a versatile aldehyde functional group for subsequent transformations.

Replacing 4-Bromo-2,6-dimethoxybenzaldehyde with seemingly similar analogues can lead to critical failures in synthesis and final product performance. Using the non-brominated parent, 2,6-dimethoxybenzaldehyde, eliminates the essential site for palladium-catalyzed cross-coupling reactions, halting the synthesis of target biaryl structures. [1] Substituting with the simpler 4-bromobenzaldehyde omits the two ortho-methoxy groups; these are not merely passive substituents but are crucial for electronically activating the carbon-bromine bond for efficient coupling and are often integral to the target molecule's conformation and biological activity. [2] Finally, using a positional isomer, such as 4-bromo-3,5-dimethoxybenzaldehyde, would fundamentally alter the final product's geometry and electronic properties, risking a complete loss of function, particularly in precisely-tuned applications like kinase inhibition.

Precursor Suitability: Enabling Efficient Suzuki Coupling for Biaryl Synthesis

The electronic activation provided by the two ortho-methoxy groups facilitates efficient palladium-catalyzed cross-coupling reactions. In the synthesis of a pyrazolo[1,5-a]pyrimidine core, a Suzuki coupling reaction between 4-Bromo-2,6-dimethoxybenzaldehyde and (4-formylphenyl)boronic acid proceeded to a 63% yield. [1] This demonstrates its utility as a reliable precursor for constructing complex biaryl systems under standard conditions, whereas less electron-rich analogues like 4-bromobenzaldehyde often require more forcing conditions or specialized, higher-cost catalyst systems to achieve comparable efficiency.

Evidence DimensionSuzuki Coupling Yield
Target Compound Data63% yield
Comparator Or Baseline4-Bromobenzaldehyde, which generally requires more forcing conditions or advanced catalysts for efficient coupling due to lower electronic activation.
Quantified DifferenceAchieves moderate-to-high yield under standard conditions, implying higher reactivity vs. non-activated aryl bromides.
ConditionsSuzuki coupling with (4-formylphenyl)boronic acid, Pd(dppf)Cl2 catalyst, Na2CO3 base, in a 1,4-dioxane/water mixture at 100 °C. [<a href="https://patents.google.com/patent/WO2021255567A1" target="_blank">1</a>]

For multi-step syntheses, starting with this activated precursor can increase overall process yield and reduce purification burdens, lowering the total cost of synthesizing the final target molecule.

Application-Critical Structure: Non-Interchangeable Precursor for Kinase Inhibitors

This compound is specified as the starting material for a patented series of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. [1] The synthesis route explicitly leverages the 4-bromo-2,6-dimethoxybenzaldehyde core to build the final inhibitor scaffold. In many kinase inhibitors, the 2,6-dimethoxyphenyl motif is a known pharmacophore that orients correctly within the ATP binding site of the target kinase. Substituting with an isomer (e.g., 3,5-dimethoxy) or a simpler analogue (e.g., 4-bromobenzaldehyde) would produce a final molecule lacking the specific steric and electronic features required for potent and selective biological activity. [REFS-1, 2]

Evidence DimensionPrecursor role in synthesis of bioactive compounds
Target Compound DataExplicitly used as the starting material for a patented class of kinase inhibitors.
Comparator Or BaselinePositional isomers (e.g., 4-bromo-3,5-dimethoxybenzaldehyde) or analogues lacking methoxy groups (4-bromobenzaldehyde).
Quantified DifferenceQualitative but absolute: the specified substitution pattern is required to synthesize the claimed bioactive compounds.
ConditionsMulti-step synthesis of substituted pyrazolo[1,5-a]pyrimidine compounds for kinase inhibition. [<a href="https://patents.google.com/patent/US20140275001A1" target="_blank">1</a>]

Procuring this exact isomer is mandatory for researchers and developers working on specific, patented classes of bioactive molecules where this structural motif is essential for function.

Processability Advantage: Retained Aldehyde for Late-Stage Functionalization

The presence of the aldehyde group provides a significant strategic advantage in multi-step synthesis. It allows for the core biaryl structure to be assembled first via cross-coupling at the bromine site, while leaving the aldehyde available for a wide range of subsequent reactions like reductive amination, Wittig olefination, or condensation. This contrasts with analogues like 4-bromo-2,6-dimethoxytoluene, which lack a versatile functional handle for late-stage modifications. This workflow enables a more convergent and flexible approach to building libraries of complex molecules from a common intermediate.

Evidence DimensionSynthetic Versatility
Target Compound DataBifunctional: Contains a C-Br bond for coupling and a C=O bond for subsequent transformations.
Comparator Or Baseline4-bromo-2,6-dimethoxytoluene (lacks the aldehyde handle).
Quantified DifferenceEnables a broader range of late-stage functionalization reactions compared to analogues without the aldehyde group.
ConditionsGeneral organic synthesis planning.

This compound allows chemists to build a complex core and then diversify the final products, which is more efficient for discovery chemistry than creating each analogue via a linear synthesis.

Core Building Block for Novel Kinase Inhibitors and Bioactive Scaffolds

This compound is the right choice when synthesizing molecules where the 2,6-dimethoxyphenyl group is a required pharmacophore. Its use is documented in the development of patented kinase inhibitors, where this specific substitution pattern is critical for achieving biological activity. [1]

Efficient Synthesis of Electron-Rich Biaryl Aldehydes

Ideal for projects requiring the construction of biaryl or heteroaryl-aryl aldehydes via Suzuki or other palladium-catalyzed cross-coupling reactions. The electronic activation from the methoxy groups facilitates reliable coupling, making it a preferred precursor over less activated bromoaldehydes for improving process efficiency. [2]

Platforms for Medicinal Chemistry Library Synthesis

Use this compound as a versatile platform intermediate for creating libraries of related compounds. The biaryl core can be installed via the bromo group, followed by diverse functionalization of the aldehyde group to rapidly generate a series of analogues for structure-activity relationship (SAR) studies.

XLogP3

2

Wikipedia

4-Bromo-2,6-dimethoxybenzaldehyde

Dates

Last modified: 08-15-2023
Hohmann et al. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition. Nature Chemical Biology, doi: 10.1038/nchembio.2115, published online 4 July 2016

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